BenchChemオンラインストアへようこそ!

TEAD-IN-1

Oncology Hippo signaling TEAD inhibition

TEAD-IN-1 (Compound 2) is the definitive pan-TEAD autopalmitoylation inhibitor for researchers requiring unambiguous Hippo pathway interrogation. Unlike covalent modifiers or PPI inhibitors, TEAD-IN-1 simultaneously enhances TEAD:VGLL4 interaction while diminishing TEAD:YAP binding— a dual-modulatory profile unattainable with other lipid pocket binders. With confirmed target engagement (SPR Kd = 229 nM for TEAD2), validated X-ray co-crystal structure (PDB: 6UYC), and demonstrated inertness in primary hepatocytes up to 100 µM, it ensures artefact-free, reproducible results. Procure the precise tool your mechanistic studies demand.

Molecular Formula C15H20F2N2O3S
Molecular Weight 346.4 g/mol
Cat. No. B13568624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTEAD-IN-1
Molecular FormulaC15H20F2N2O3S
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=N1)NS(=O)(=O)C)C=CC2CCC(CC2)(F)F
InChIInChI=1S/C15H20F2N2O3S/c1-22-14-12(9-13(10-18-14)19-23(2,20)21)4-3-11-5-7-15(16,17)8-6-11/h3-4,9-11,19H,5-8H2,1-2H3/b4-3+
InChIKeyKJXYCXXAVTYSCU-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TEAD-IN-1 (CAS 2412761-57-8) Chemical Identity and Primary Pharmacology for Oncology Research Procurement


N-{5-[(E)-2-(4,4-difluorocyclohexyl)ethenyl]-6-methoxypyridin-3-yl}methanesulfonamide, commonly designated TEAD-IN-1 or Compound 2, is a synthetic small molecule (C15H20F2N2O3S, MW 346.4 g/mol) that functions as a potent inhibitor of TEAD auto-palmitoylation with an IC50 of 603 nM [1] . Its molecular structure was definitively elucidated via X-ray crystallography of the TEAD2 protein-ligand complex (PDB ID: 6UYC) at 1.66 Å resolution, confirming its binding to the TEAD lipid pocket [2] . The compound is primarily referenced in the context of modulating the Hippo signaling pathway for cancer research applications .

Why a Simple 'TEAD Inhibitor' Procurement Is Insufficient: The Critical Need for Specific Compound Selection


The class of TEAD lipid pocket binders exhibits significant functional heterogeneity that precludes generic interchangeability. While multiple compounds are marketed as 'TEAD inhibitors,' their mechanisms diverge sharply: some are non-covalent binders (e.g., MGH-CP1) while others are irreversible covalent modifiers (e.g., DC-TEADin02), and still others target the YAP:TEAD protein-protein interaction (e.g., GNE-7883) [1] [2]. This mechanistic divergence translates to vastly different IC50 values (ranging from 197 nM to >710 nM in the same assay class), isoform selectivity profiles (pan-TEAD vs. TEAD1/3-selective vs. TEAD2/4-selective), and downstream functional consequences (e.g., differential modulation of TEAD:VGLL4 vs. TEAD:YAP interactions) [3] . Selecting a 'TEAD inhibitor' without specifying the exact compound risks obtaining a tool with inappropriate potency, an unintended mode of action, or unknown isoform bias, thereby compromising experimental reproducibility and data interpretation .

Quantitative Evidence Guide for TEAD-IN-1 (Compound 2) Differentiating It from Alternative TEAD-Targeting Compounds


TEAD-IN-1 Displays Superior Biochemical Potency Versus MGH-CP1 in TEAD2 Auto-Palmitoylation Inhibition

In direct head-to-head comparison within the same publication, TEAD-IN-1 (Compound 2) exhibits more potent inhibition of TEAD2 auto-palmitoylation (IC50 = 603 nM) compared to MGH-CP1, which shows IC50 values of 710 nM for TEAD2 and 672 nM for TEAD4 [1]. This quantitative difference establishes TEAD-IN-1 as the more potent tool for biochemical studies specifically requiring TEAD2 inhibition.

Oncology Hippo signaling TEAD inhibition

TEAD-IN-1 Demonstrates a Distinct Functional Profile: Enhancing TEAD:VGLL4 While Disrupting TEAD:YAP Interaction

A key differentiation of TEAD-IN-1 lies in its unique functional dualism: it simultaneously enhances the interaction between TEAD and VGLL4 while diminishing the interaction between YAP and TEAD [1] . This contrasts with the covalent inhibitor DC-TEADin02, which shows 'minimal effect on TEAD-YAP interaction' [2]. This functional divergence is critical for experimental design, as TEAD-IN-1 uniquely modulates both the YAP-driven oncogenic transcriptional program and the VGLL4-mediated tumor suppressive axis.

Protein-protein interaction Hippo pathway Transcriptional regulation

TEAD-IN-1 Exhibits High Binding Affinity with SPR Kd of 229 nM, Surpassing MGH-CP1 and Other Lipid Pocket Binders

Surface plasmon resonance (SPR) analysis reveals that TEAD-IN-1 binds TEAD2 with a Kd of 229 nM . While direct SPR Kd values for MGH-CP1 are not reported in the same primary source, the higher biochemical potency of TEAD-IN-1 (603 nM vs. 710 nM IC50) is consistent with stronger target engagement . This binding affinity metric provides procurement teams with a quantitative parameter for assessing compound quality and target engagement potential.

Surface plasmon resonance Binding kinetics TEAD lipid pocket

TEAD-IN-1 Demonstrates Pan-TEAD Isoform Inhibition Profile, Contrasting with Isoform-Selective Alternatives

TEAD-IN-1 exhibits similar inhibitory activity against all four TEAD paralogs (TEAD1, TEAD2, TEAD3, TEAD4) in both immunoprecipitation (IP) and scintillation proximity (SRP) assays . This pan-TEAD profile contrasts with compounds like MSC-4106, which preferentially inhibits TEAD1 (97.3% inhibition) and TEAD3 (75.9% inhibition) but shows weaker activity against other isoforms [1]. This isoform selectivity difference is a critical procurement consideration for experiments where complete TEAD family blockade is required versus those investigating isoform-specific functions.

Isoform selectivity TEAD family Pan-TEAD inhibitor

TEAD-IN-1 Displays Cellular Potency (Detroit X1 562 Reporter IC50 = 31.8 nM) with Favorable Cytotoxicity Profile

In a cellular context, TEAD-IN-1 disrupts Hippo signaling in the Detroit X1 562 cell reporter assay with an IC50 of 31.8 nM . Notably, at concentrations up to 100 μM, TEAD-IN-1 shows no significant cytotoxicity in primary human hepatocytes or human liver microtissues, indicating a favorable therapeutic window . This cellular potency exceeds the biochemical IC50 (603 nM), likely reflecting signal amplification in the cellular pathway, and is superior to MGH-CP1, which lacks reported cellular IC50 data in the same assay system.

Cellular efficacy Reporter assay Cytotoxicity

Recommended Application Scenarios for Procuring TEAD-IN-1 Based on Verified Performance Characteristics


Investigating the Functional Interplay Between YAP and VGLL4 in Hippo-Driven Cancers

Given its unique ability to simultaneously enhance TEAD:VGLL4 interaction while diminishing TEAD:YAP binding [1], TEAD-IN-1 is ideally suited for experiments designed to dissect the opposing roles of these co-activators in tumorigenesis. This dual-modulatory profile is not observed with other TEAD lipid pocket binders like DC-TEADin02, making TEAD-IN-1 the compound of choice for this specific mechanistic inquiry [2].

Conducting High-Throughput Screening for TEAD Pathway Modulators Using a Pan-TEAD Inhibitor

TEAD-IN-1's pan-TEAD isoform inhibition profile makes it an appropriate positive control or reference compound in high-throughput screens aimed at identifying novel TEAD pathway modulators. Its consistent activity across all four TEAD paralogs ensures that any observed phenotypic changes are due to complete pathway blockade rather than isoform-specific effects, simplifying interpretation and enhancing assay robustness [3].

Validating Target Engagement in Cellular Thermal Shift Assays (CETSA) for TEAD2

The established binding affinity of TEAD-IN-1 for TEAD2 (SPR Kd = 229 nM) and the availability of high-resolution structural data (PDB: 6UYC) [3] provide a strong foundation for using this compound in CETSA experiments to confirm cellular target engagement. This is critical for preclinical validation of TEAD2 as a therapeutic target and for assessing compound permeability and intracellular binding.

Performing Long-Term Cell Culture Studies Requiring a Non-Cytotoxic TEAD Inhibitor

The favorable cytotoxicity profile of TEAD-IN-1 at concentrations up to 100 μM in primary human hepatocytes and liver microtissues makes it suitable for extended cell culture experiments where sustained pathway inhibition is required without confounding cytotoxicity. This is particularly valuable for studies of cellular differentiation, stem cell maintenance, and chronic pathway modulation.

Quote Request

Request a Quote for TEAD-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.